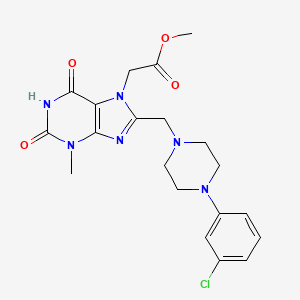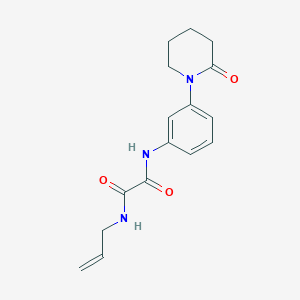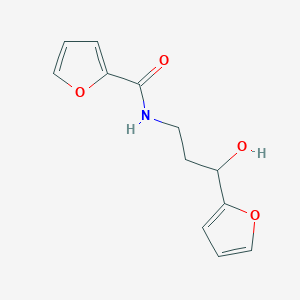![molecular formula C23H29FN2O4S B2825104 4-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzenesulfonamide CAS No. 922022-56-8](/img/structure/B2825104.png)
4-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C23H29FN2O4S and its molecular weight is 448.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organocatalytic Asymmetric Mannich Reaction
The compound is relevant in the context of organocatalysis, specifically in the asymmetric Mannich reaction of 3-fluorooxindoles with dibenzo[b,f][1,4]oxazepines. This reaction, catalyzed by bifunctional Cinchona alkaloid-derived thiourea catalysts, results in seven-member cyclic amines with chiral tetrasubstituted C‒F stereocenters, showcasing potential applications in medicinal chemistry (Li, Lin, & Du, 2019).
COX-2 Inhibition and Cell Proliferation
Another application area is as a COX-2 inhibitor, as demonstrated by JTE-522 (a related molecule), which inhibits cell proliferation and induces apoptosis in human endometrial cancer cells. This could be crucial for cancer research and therapy (Li et al., 2002).
Cyclooxygenase-2 Selective Inhibition
The compound's derivatives have been identified as potent and selective COX-2 inhibitors. The introduction of a fluorine atom in such derivatives notably increases their selectivity, highlighting their significance in the treatment of conditions like rheumatoid arthritis and acute pain (Hashimoto et al., 2002).
Carbonic Anhydrase Inhibition
In the realm of enzyme inhibition, derivatives of the compound have shown strong inhibition of human carbonic anhydrases, a therapeutic target for conditions like glaucoma and epilepsy. This underscores its potential in developing new inhibitors (Sapegin et al., 2018).
Imaging in Alzheimer's Disease
Fluoro-pegylated phenylbenzoxazole derivatives, closely related to the subject compound, have been synthesized and evaluated as probes for imaging cerebral β-amyloid plaques in Alzheimer's disease using PET imaging, demonstrating its utility in neurodegenerative disease research (Cui et al., 2012).
Anticancer Potentials
Aminothiazole-paeonol derivatives related to the compound exhibit high anticancer potential against various human cancer cell lines, indicating its significance in developing new anticancer agents (Tsai et al., 2016).
properties
IUPAC Name |
N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-4-fluoro-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29FN2O4S/c1-15(2)10-11-26-20-9-6-17(13-21(20)30-14-23(4,5)22(26)27)25-31(28,29)18-7-8-19(24)16(3)12-18/h6-9,12-13,15,25H,10-11,14H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIDAGTYDSDZQLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CCC(C)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

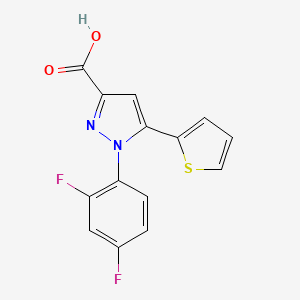
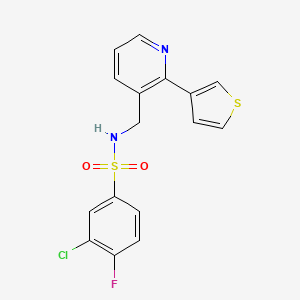

![5-[(2-Piperazin-1-yl-ethylamino)-methylene]-pyrimidine-2,4,6-trione](/img/no-structure.png)
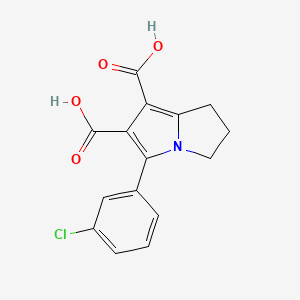
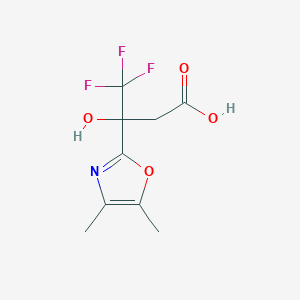

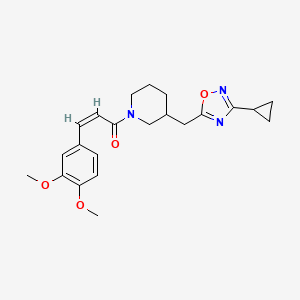

![N-({[2,2'-bifuran]-5-yl}methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2825037.png)
